molecular formula C19H17Cl2N3O3S3 B2813535 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361477-70-5

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2813535
M. Wt: 502.44
InChI Key: XCXHRVJUMSSCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H17Cl2N3O3S3 and its molecular weight is 502.44. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Imaging Applications

  • DNA Minor Groove Binding : Compounds structurally related to benzimidazoles, like Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These derivatives are utilized in cell biology for DNA staining, flow cytometry, and chromosome analysis, leveraging their ability to enter cells readily and bind DNA selectively (Issar & Kakkar, 2013).

Pharmacological Activities and Drug Design

  • Antitumor and Carcinogenic Properties : Thiophene analogues, including compounds with structural similarities to the subject chemical, have been synthesized and evaluated for potential carcinogenicity, underscoring the role of structural modification in influencing biological activity (Ashby et al., 1978).
  • Benzothiazole Derivatives : Highlighting the diverse biological activities of benzothiazole and its derivatives, these compounds are foundational in the development of drugs with antimicrobial, analgesic, antiviral, and antioxidant properties, among others. Their structural frameworks serve as crucial components in rational drug design (Sumit, Kumar, & Mishra, 2020).
  • Dopamine D2 Receptor Ligands : Studies on compounds with high affinity for the D2 receptor, which is critical for treating neuropsychiatric disorders, emphasize the importance of certain structural moieties for pharmacological activity. These findings support the exploration of structurally similar compounds for their therapeutic potential (Jůza et al., 2022).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S3/c20-16-10-14(17(21)29-16)15-11-28-19(22-15)23-18(25)12-4-6-13(7-5-12)30(26,27)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHRVJUMSSCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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